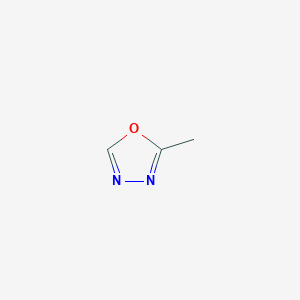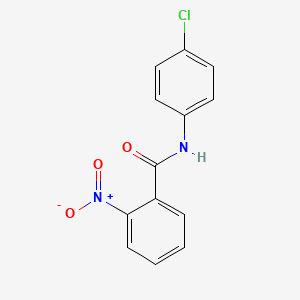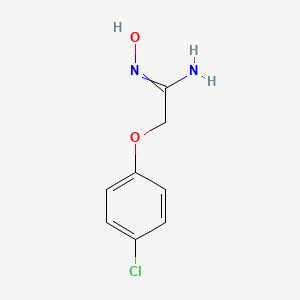
2-Methyl-1,3,4-oxadiazole
Übersicht
Beschreibung
2-Methyl-1,3,4-oxadiazole is a nitrogen and oxygen containing heterocycle . It is one of the four isomers of oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the generation of the iminoxy radical through anodic oxidation for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3,4-oxadiazole is C3H4N2O . Its average mass is 84.077 Da and its monoisotopic mass is 84.032364 Da .Chemical Reactions Analysis
The transformation of 1,3,4-oxadiazoles proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization . Another reaction involves the nucleophilic attack of amine at the pyridinium ring, followed by ring opening, abstraction of HCl by Et3N, and cis-trans isomerization of both C=C bonds of the substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,3,4-oxadiazole include a density of 1.1±0.1 g/cm3, boiling point of 123.1±23.0 °C at 760 mmHg, vapour pressure of 16.3±0.2 mmHg at 25°C, and enthalpy of vaporization of 34.6±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Medicine
1,3,4-Oxadiazoles, including 2-Methyl-1,3,4-oxadiazole, have been successfully used in the treatment of various diseases in humans . They exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Agriculture
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play a key role in the fight against diseases affecting plants .
Antiretroviral Drugs
The 1,3,4-oxadiazole unit is found in Raltegravir®, an antiretroviral drug .
Anticancer Agents
Zibotentan®, an anticancer agent, also contains the 1,3,4-oxadiazole unit .
Energetic Materials
The structures that can be used in energetic materials have been determined .
Complex Compounds
Complex compounds based on 1,2,4-oxadiazole derivatives that can bind copper or cobalt cations, and have biological activity, have been determined .
Neurodegenerative Disorders
This alanine-derivative exhibits affinity to metabotropic glutamate receptor type II and IV—attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
Synthesis Methods
Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .
Wirkmechanismus
Target of Action
2-Methyl-1,3,4-oxadiazole is a heterocyclic compound that has been found to exhibit a wide range of biological activities. For instance, some oxadiazole derivatives have shown selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These targets play crucial roles in cellular signaling pathways, contributing to the compound’s biological effects.
Mode of Action
Oxadiazoles are known to interact with their targets through non-covalent interactions, primarily due to their hydrogen bond acceptor properties . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby influencing cellular processes.
Biochemical Pathways
Oxadiazole derivatives have been reported to inhibit various enzymes, such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . Inhibition of these enzymes can disrupt the associated biochemical pathways, leading to downstream effects such as altered cell proliferation and metabolism.
Pharmacokinetics
Oxadiazole derivatives are generally considered to possess good pharmacokinetic and drug-likeness properties . These properties can impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its targets.
Result of Action
The molecular and cellular effects of 2-Methyl-1,3,4-oxadiazole’s action depend on its specific targets and mode of action. Oxadiazole derivatives have been reported to exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These effects result from the compound’s interactions with its targets, leading to changes in cellular processes and functions.
Safety and Hazards
It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled or in case of skin or eye contact, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, and flush eyes with water as a precaution .
Zukünftige Richtungen
There is a growing interest in heterocyclic systems of 1,3,4-oxadiazoles due to their versatility in the arsenal of drug discovery . New methods of obtaining complex structures containing oxadiazole rings are being sought . The development of novel 1,3,4-oxadiazole-based drugs through structural modifications is important to ensure high cytotoxicity towards malignant cells .
Eigenschaften
IUPAC Name |
2-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339756 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3,4-oxadiazole | |
CAS RN |
3451-51-2 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 2-methyl-1,3,4-oxadiazole derivatives?
A: Several methods have been reported for synthesizing 2-methyl-1,3,4-oxadiazoles. One approach involves the cyclization of acetoacetanilide acylhydrazones in the presence of acetic anhydride and an acid catalyst at moderate temperatures (40-50°C) []. Another efficient method utilizes readily available 5-substituted tetrazoles. Heating these tetrazoles in acetic anhydride leads to the formation of the corresponding 2-methyl-1,3,4-oxadiazoles in high yields []. This method has proven to be scalable and applicable to a variety of substituents. A newer approach utilizes N-tributylstannyltetrazoles as starting materials for a one-pot synthesis of 5-substituted 2-methyl-1,3,4-oxadiazoles [].
Q2: How does the structure of 2-methyl-1,3,4-oxadiazole derivatives influence their biological activity?
A: The presence of the 1,3,4-oxadiazole ring, particularly with a 2-methyl substituent, is often associated with interesting biological activities. For example, a study explored the synthesis of novel compounds containing both 2-phenoxy-1,3,2-benzodioxaphosphole-2-oxide and a 1,3,4-oxadiazole system []. These compounds were designed to evaluate their antimicrobial properties, demonstrating the potential of incorporating this heterocycle in medicinal chemistry research. Additionally, research on 5-nitro-2-furimidoylhydrazine explored its use as a building block for various heterocyclic systems, including 1,3,4-oxadiazoles, with potential applications in pharmaceutical development [].
Q3: What analytical techniques are commonly employed for characterizing 2-methyl-1,3,4-oxadiazole derivatives?
A3: The characterization of newly synthesized 2-methyl-1,3,4-oxadiazole derivatives is crucial for confirming their structure and purity. Researchers often employ a combination of spectroscopic techniques for this purpose. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and ³¹P-NMR are invaluable tools for elucidating the structure of these compounds. These techniques provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule, respectively [].
- Mass Spectrometry (MS): This technique helps determine the molecular weight of the synthesized compounds, providing crucial information for structural confirmation [].
- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption patterns [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)




